molecular formula C13H11ClN4O2 B3039885 4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride CAS No. 1385694-71-2

4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride

Cat. No.: B3039885
CAS No.: 1385694-71-2
M. Wt: 290.7 g/mol
InChI Key: BUIKLZMKQGDIKJ-UHFFFAOYSA-N
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Description

4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. The presence of a nitro group and an aniline moiety in the structure of this compound enhances its potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. One common method includes the reaction of o-phenylenediamine with 4-nitrobenzoic acid in the presence of polyphosphoric acid (PPA) as a cyclodehydrating agent . The reaction is carried out at elevated temperatures, typically around 140-220°C, to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the yield and reduce reaction times . This method involves heating a mixture of p-aminobenzoic acid and PPA in a microwave reactor, which provides efficient energy transfer and rapid heating.

Chemical Reactions Analysis

Types of Reactions

4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Iron powder and ammonium chloride in the presence of a suitable solvent.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.

    Cyclization: Polyphosphoric acid or other strong dehydrating agents.

Major Products

    Reduction: Formation of 4-(6-Amino-1H-benzo[d]imidazol-2-yl)aniline.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

    Cyclization: Formation of fused heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride is unique due to the presence of both a nitro group and an aniline moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Properties

IUPAC Name

4-(6-nitro-1H-benzimidazol-2-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2.ClH/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(17(18)19)7-12(11)16-13;/h1-7H,14H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIKLZMKQGDIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1385694-71-2
Record name Benzenamine, 4-(6-nitro-1H-benzimidazol-2-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1385694-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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